methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
The compound methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-thiazine ring fused to a benzene system (benzo[e]thiazine). Key structural features include:
- A 6-chloro substituent on the benzene ring.
- A 4-phenyl group at the 4-position of the thiazine ring.
- A 2-(2,5-difluorophenyl)amide side chain linked via an oxoethyl group.
- A methyl carboxylate ester at the 3-position.
- 1,1-Dioxide sulfone groups on the thiazine ring.
While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, benzothiazine derivatives are frequently studied for their biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties . The presence of electron-withdrawing groups (e.g., Cl, F) and sulfone moieties may enhance stability and target binding efficiency.
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2,5-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-12-16(26)8-9-18(19)27/h2-12H,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFTHZJBCMTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazine core with various substituents that influence its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of benzothiazine derivatives that showed potent inhibition of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with GI50 values ranging from 2.4 mM to 5.1 mM . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Antiviral Properties
Benzothiazine derivatives have also been studied for their antiviral properties. A specific derivative demonstrated strong activity against HIV by inhibiting key viral enzymes . The modification of the benzothiazine scaffold has been shown to enhance its efficacy against viral infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Interference with Cell Signaling Pathways : It may modulate signaling pathways involved in cell growth and apoptosis.
Study 1: Anticancer Efficacy
A recent study synthesized various benzothiazine derivatives and evaluated their anticancer activity. Among these, one derivative exhibited an IC50 value of 1.5 mM against tubulin polymerization, indicating strong potential for development as an anticancer agent .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| Benzothiazine Derivative A | 1.5 | A549 |
| Benzothiazine Derivative B | 2.4 | HepG2 |
| Benzothiazine Derivative C | 5.1 | MCF-7 |
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of a related benzothiazine derivative against HIV. The study reported that modifications to the core structure significantly increased antiviral efficacy, highlighting the importance of structural diversity in drug design .
Comparison with Similar Compounds
Structural Analog: Methyl 2-Allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Key Differences and Similarities
Analysis
- Substituent Effects : The target compound’s chloro and difluorophenyl groups increase steric bulk and lipophilicity compared to the allyl and hydroxyl groups in the analog. This may enhance membrane permeability and target affinity in pesticidal applications .
- Hydrogen Bonding : The analog’s 4-hydroxy group facilitates intramolecular O–H⋯O bonding, stabilizing a semi-chair conformation of the thiazine ring . In contrast, the target compound’s amide group may promote intermolecular N–H⋯O interactions, altering crystal packing.
- Synthesis and Characterization : Both compounds utilize SHELX software (e.g., SHELXL97) for crystallographic refinement, indicating standardized methodologies for structural validation .
Comparison with Sulfonylurea-Based Pesticides
Analysis
- The target compound’s benzothiazine core differs from sulfonylureas’ triazine systems, suggesting distinct modes of action.
- Both classes exploit sulfonyl/sulfone groups for stability and target interaction, but the benzothiazine scaffold may offer novel binding profiles.
Research Findings and Implications
- Crystallographic Techniques : The use of SHELX software (e.g., SHELXL97) for small-molecule refinement is well-established, ensuring high-precision structural data .
- Functional Group Impact : The difluorophenylamide side chain in the target compound likely enhances metabolic stability compared to hydroxyl or allyl groups, a critical factor in agrochemical design .
- Knowledge Gaps: Detailed pharmacological or pesticidal data for the target compound are absent in the provided evidence. Further studies should focus on bioactivity screening and comparative molecular docking analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
